![molecular formula C10H14ClNO2Si B14326669 Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl- CAS No. 103368-87-2](/img/structure/B14326669.png)
Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, is an organosilicon compound characterized by the presence of a silane group bonded to a [(5-chloro-2-nitrophenyl)methyl] group. This compound is notable for its applications in various fields, including materials science, organic synthesis, and pharmaceuticals. The presence of both chloro and nitro functional groups on the phenyl ring imparts unique reactivity and properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, typically involves the reaction of [(5-chloro-2-nitrophenyl)methyl] chloride with trimethylsilane in the presence of a base. The reaction can be carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common bases used include triethylamine or pyridine, which help to neutralize the hydrochloric acid generated during the reaction.
Reaction Scheme:
[(5-chloro-2-nitrophenyl)methyl] chloride+trimethylsilanebaseSilane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification of the product typically involves distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
-
Oxidation: The nitro group in Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
-
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols. This reaction often requires the presence of a base to facilitate the nucleophilic attack.
-
Hydrolysis: The silane group can be hydrolyzed in the presence of water or aqueous acids to form silanols, which can further condense to form siloxanes.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Bases: Triethylamine, pyridine.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution of the chloro group.
Silanols and Siloxanes: Formed from the hydrolysis of the silane group.
科学研究应用
Chemistry
In organic synthesis, Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, is used as a precursor for the introduction of the [(5-chloro-2-nitrophenyl)methyl] group into various molecules. It serves as a building block for the synthesis of more complex organic compounds.
Biology
The compound’s derivatives, particularly those with amino groups, are studied for their potential biological activities. These derivatives can act as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Medicine
Research into the medicinal applications of this compound focuses on its potential use in drug development. The presence of the nitro and chloro groups can be exploited to design molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the materials science field, Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, is used in the modification of surfaces to enhance their properties, such as adhesion, hydrophobicity, and chemical resistance. It is also used in the production of specialty polymers and coatings.
作用机制
The mechanism by which Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, exerts its effects depends on the specific application. In chemical reactions, the silane group can act as a protecting group or a precursor for further functionalization. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions.
Molecular Targets and Pathways
Protecting Group: The silane group can protect sensitive functional groups during multi-step synthesis.
Redox Reactions: The nitro group can be reduced to an amino group, which can then participate in various biochemical pathways.
Substitution Reactions: The chloro group can be replaced by other functional groups, altering the compound’s reactivity and properties.
相似化合物的比较
Similar Compounds
Silane, [(5-chloro-2-nitrophenyl)methyl]dimethyl-: Similar structure but with two methyl groups instead of three.
Silane, [(5-chloro-2-nitrophenyl)methyl]ethyl-: Contains an ethyl group instead of three methyl groups.
Silane, [(5-chloro-2-nitrophenyl)methyl]phenyl-: Contains a phenyl group instead of three methyl groups.
Uniqueness
Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The trimethylsilane group offers steric protection, while the nitro and chloro groups provide sites for further chemical modification. This combination makes it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
103368-87-2 |
|---|---|
分子式 |
C10H14ClNO2Si |
分子量 |
243.76 g/mol |
IUPAC 名称 |
(5-chloro-2-nitrophenyl)methyl-trimethylsilane |
InChI |
InChI=1S/C10H14ClNO2Si/c1-15(2,3)7-8-6-9(11)4-5-10(8)12(13)14/h4-6H,7H2,1-3H3 |
InChI 键 |
CFFBYOSEEABGBQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
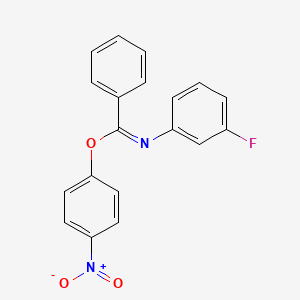
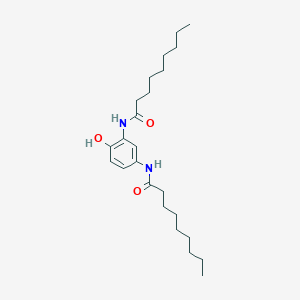
![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
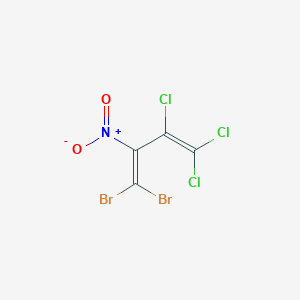
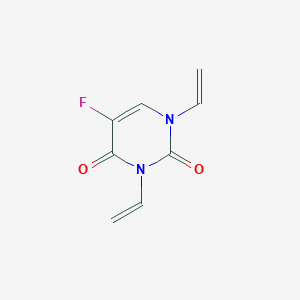
![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)
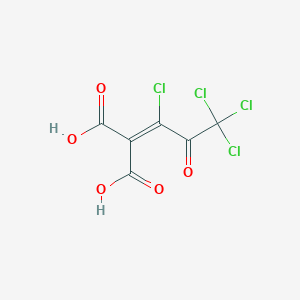
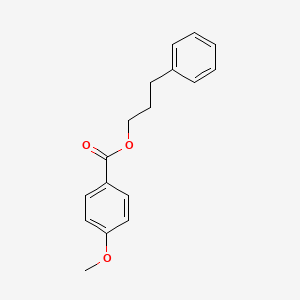


![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)

